molecular formula C10H9FN4 B1398987 3-(2-Fluorophenyl)-6-hydrazinylpyridazine CAS No. 88490-28-2

3-(2-Fluorophenyl)-6-hydrazinylpyridazine

Cat. No.: B1398987
CAS No.: 88490-28-2
M. Wt: 204.2 g/mol
InChI Key: JXDVXDVLVQOYLX-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-6-hydrazinylpyridazine is a heterocyclic compound that features a pyridazine ring substituted with a fluorophenyl group and a hydrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-6-hydrazinylpyridazine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-6-hydrazinylpyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted fluorophenyl derivatives depending on the electrophile used.

Scientific Research Applications

3-(2-Fluorophenyl)-6-hydrazinylpyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-6-hydrazinylpyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity, while the hydrazinyl group can participate in hydrogen bonding and other interactions with the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluorophenyl)-6-hydrazinylpyridazine is unique due to the combination of the fluorophenyl and hydrazinyl groups on the pyridazine ring. This combination can provide a unique set of chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[6-(2-fluorophenyl)pyridazin-3-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4/c11-8-4-2-1-3-7(8)9-5-6-10(13-12)15-14-9/h1-6H,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDVXDVLVQOYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(C=C2)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40734312
Record name 3-(2-Fluorophenyl)-6-hydrazinylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88490-28-2
Record name 3-(2-Fluorophenyl)-6-hydrazinylpyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88490-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Fluorophenyl)-6-hydrazinylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Fluorophenyl)-6-hydrazinylpyridazine
Reactant of Route 2
3-(2-Fluorophenyl)-6-hydrazinylpyridazine
Reactant of Route 3
3-(2-Fluorophenyl)-6-hydrazinylpyridazine

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